molecular formula C6H6N4O5 B3007033 2-(3-Carbamoyl-4-nitro-1H-pyrazol-1-yl)acetic acid CAS No. 1823967-25-4

2-(3-Carbamoyl-4-nitro-1H-pyrazol-1-yl)acetic acid

Cat. No.: B3007033
CAS No.: 1823967-25-4
M. Wt: 214.137
InChI Key: TWNABUOYKWLIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Carbamoyl-4-nitro-1H-pyrazol-1-yl)acetic acid is a chemical compound with the molecular formula C6H6N4O5. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Carbamoyl-4-nitro-1H-pyrazol-1-yl)acetic acid typically involves the reaction of appropriate pyrazole derivatives with acetic acid or its derivativesThe reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and carbamoylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-Carbamoyl-4-nitro-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-(3-Carbamoyl-4-nitro-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Carbamoyl-4-nitro-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbamoyl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Carbamoyl-4-nitro-1H-pyrazol-1-yl)acetic acid is unique due to the presence of both nitro and carbamoyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(3-carbamoyl-4-nitropyrazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O5/c7-6(13)5-3(10(14)15)1-9(8-5)2-4(11)12/h1H,2H2,(H2,7,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNABUOYKWLIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(=O)O)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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